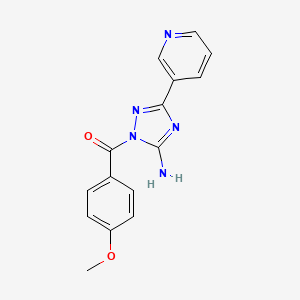![molecular formula C14H16N2O B5856057 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine, also known as PPMP, is a chemical compound that has been studied for its potential applications in scientific research. PPMP belongs to a class of compounds called glycosphingolipid synthesis inhibitors, which have been shown to have various biological effects. In
Aplicaciones Científicas De Investigación
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has been studied for its potential applications in cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the synthesis of glycosphingolipids, which are involved in cell signaling and proliferation. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of sphingolipids in the brain. In immunology, this compound has been shown to enhance the immune response by modulating the activity of glycosphingolipids in immune cells.
Mecanismo De Acción
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells, which can have various effects depending on the cell type and context. In cancer cells, the inhibition of glycosphingolipid synthesis can lead to decreased cell proliferation and increased cell death. In immune cells, the inhibition of glycosphingolipid synthesis can lead to enhanced immune response and increased cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death. In immune cells, this compound has been shown to enhance the immune response and increase cell activation. In neurology, this compound has been studied for its potential to modulate the activity of sphingolipids in the brain, which are involved in various neurological processes such as synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine has several advantages for lab experiments, including its specificity for glucosylceramide synthase and its ability to modulate glycosphingolipid synthesis. However, this compound also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis. Additionally, this compound may have off-target effects on other enzymes involved in sphingolipid metabolism, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[4-(1H-pyrrol-1-yl)phenyl]morpholine. One direction is to further explore its potential applications in cancer research, neurology, and immunology. Another direction is to investigate the mechanisms underlying its effects on cellular processes, such as cell proliferation and immune response. Additionally, future research could focus on developing more potent and selective inhibitors of glucosylceramide synthase, which could have therapeutic potential for various diseases.
Métodos De Síntesis
4-[4-(1H-pyrrol-1-yl)phenyl]morpholine can be synthesized using a variety of methods, including the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different starting materials and reaction conditions. The synthesis of this compound requires careful monitoring and purification to obtain a high yield and purity.
Propiedades
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-8-15(7-1)13-3-5-14(6-4-13)16-9-11-17-12-10-16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOAQUQJGASLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)

